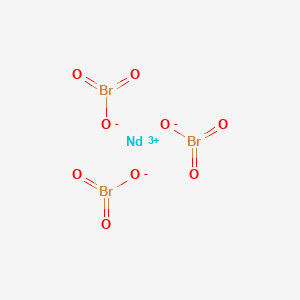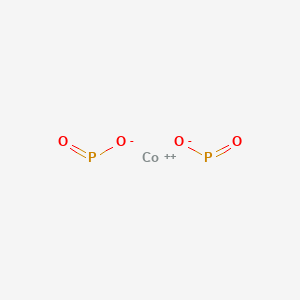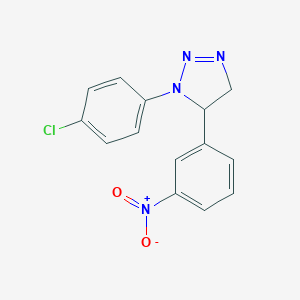
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a chemical compound that belongs to the class of triazoles. It is a highly reactive compound that has been widely used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in lab experiments is its high reactivity. This compound reacts quickly with other compounds, making it a useful tool for studying enzyme kinetics and protein-protein interactions. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound can be toxic to cells and can cause cell death if not used properly.
Direcciones Futuras
There are many future directions for the use of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and HIV. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Additionally, this compound could be used as a tool for studying other diseases and for developing new diagnostic tools.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole is a complex process that involves several steps. The most common method for synthesizing this compound is the Huisgen cycloaddition reaction. In this reaction, 1,3-dipolar cycloaddition occurs between an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is catalyzed by a copper (I) catalyst, which is essential for the reaction to occur.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole has been widely used in scientific research for various purposes. It has been used as a tool for studying enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been used to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and HIV.
Propiedades
Número CAS |
10480-24-7 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
Fórmula molecular |
C14H11ClN4O2 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-4-6-12(7-5-11)18-14(9-16-17-18)10-2-1-3-13(8-10)19(20)21/h1-8,14H,9H2 |
Clave InChI |
KCDARQHVWXTOBW-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Sinónimos |
1-(4-Chlorophenyl)-4,5-dihydro-5-(3-nitrophenyl)-1H-1,2,3-triazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
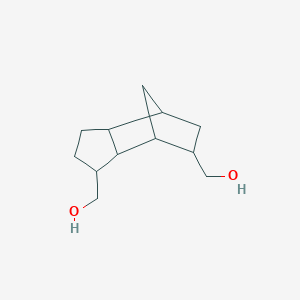
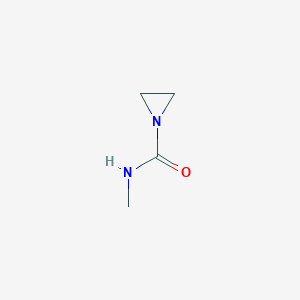
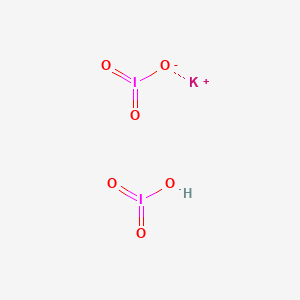
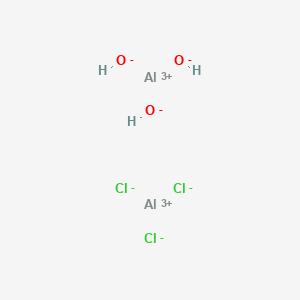
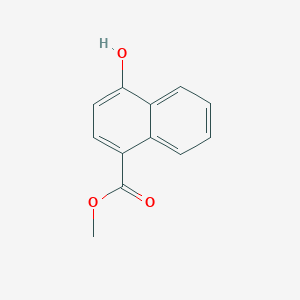
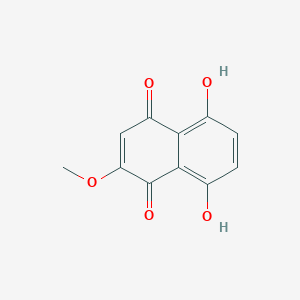

![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)
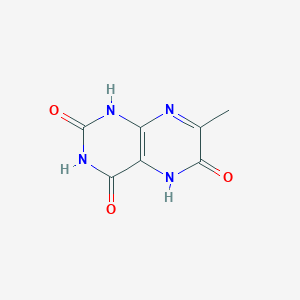
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
